2,3-Dichloro-4-nitroanisole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

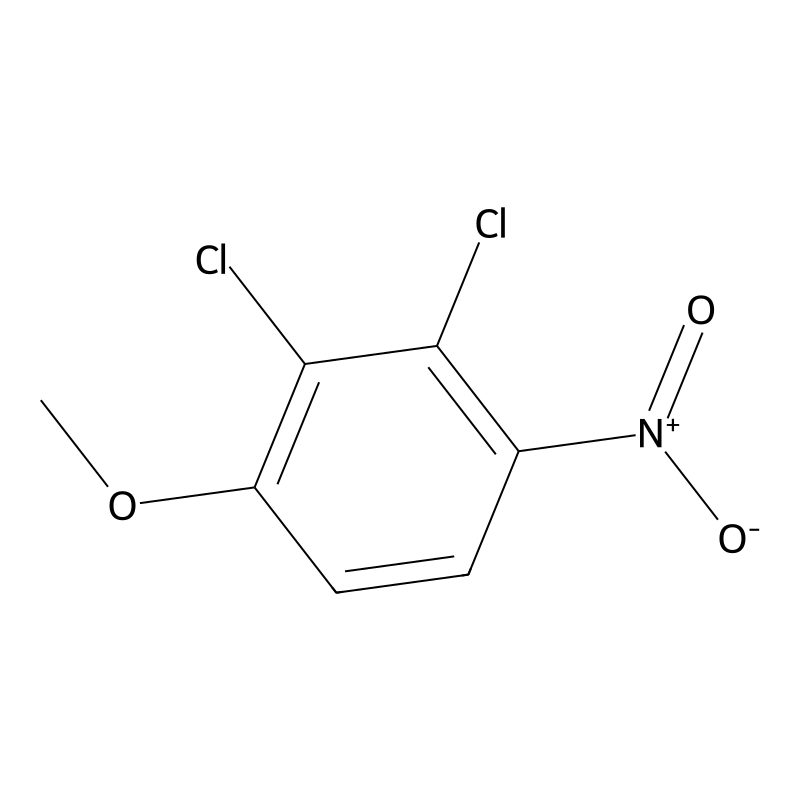

2,3-Dichloro-4-nitroanisole is an organic compound characterized by the presence of two chlorine atoms and one nitro group attached to an anisole structure. Its molecular formula is . The compound features a methoxy group at the para position relative to the nitro group, which is located at the 4-position of the aromatic ring, while the chlorine atoms are substituted at the 2 and 3 positions. This specific arrangement of functional groups imparts unique chemical and physical properties, influencing its reactivity and potential applications in various fields.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines under suitable conditions. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aromatic carbon atoms.

- Reduction: The nitro group can be reduced to form an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium) or chemical reducing agents such as tin(II) chloride. This reaction alters the compound's biological activity significantly.

- Oxidation: Under strong oxidative conditions, the methoxy group can be oxidized to a carboxylic acid group. Common reagents for this transformation include potassium permanganate or chromium trioxide.

These reactions highlight its versatility in synthetic organic chemistry, allowing for various derivatives to be synthesized from 2,3-Dichloro-4-nitroanisole.

Research indicates that 2,3-Dichloro-4-nitroanisole exhibits potential biological activity. The nitro group can undergo reduction within biological systems to form reactive intermediates that may interact with cellular components, influencing various biological pathways. The compound's structural features suggest possible applications in pharmacological studies, particularly concerning its potential effects on enzyme activity and cellular signaling pathways.

The mechanism of action involves interactions mediated by its functional groups, which could lead to significant biological effects, including cytotoxicity or modulation of metabolic processes.

The synthesis of 2,3-Dichloro-4-nitroanisole typically involves a multi-step process:

- Nitration of 2,3-Dichloroanisole: This is usually performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired position on the benzene ring.

- Purification: After synthesis, purification methods such as recrystallization or distillation are employed to obtain high-purity product suitable for further applications.

In industrial settings, continuous flow reactors may be used to optimize reaction conditions and improve yields while minimizing by-products.

2,3-Dichloro-4-nitroanisole finds applications across various fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their biological activity.

- Agriculture: It can be utilized in developing agrochemicals or pesticides owing to its potential herbicidal or fungicidal properties.

- Chemical Research: The compound serves as a valuable reagent in synthetic organic chemistry for exploring new chemical transformations and pathways.

Studies on the interactions of 2,3-Dichloro-4-nitroanisole with biological systems have revealed insights into its reactivity and potential effects on living organisms. For instance, investigations into its metabolic pathways indicate that it may undergo biotransformation leading to various metabolites that could exhibit distinct biological activities. Understanding these interactions is crucial for assessing its safety and efficacy in potential applications.

Several compounds share structural similarities with 2,3-Dichloro-4-nitroanisole. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Dichloroanisole | Lacks the nitro group | Less reactive compared to 2,3-Dichloro-4-nitroanisole |

| 2,4-Dichloro-4-nitroanisole | Nitro group at the 4-position | Different reactivity due to substitution patterns |

| 2,6-Dichloro-4-nitroanisole | Chlorine positioned differently | Varies in chemical behavior due to different substitution |

| 2,3-Dichloro-5-nitroanisole | Nitro group at the 5-position | Exhibits different reactivity patterns |

| 2,3-Dichloro-4-aminoanisole | Contains an amino instead of methoxy | Displays distinct biological activities compared to anisoles |

The uniqueness of 2,3-Dichloro-4-nitroanisole lies in its specific arrangement of functional groups on the anisole ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.